molecular formula C18H13Cl2NO3S2 B2648036 3-[(4-chlorobenzyl)sulfonyl]-N-(4-chlorophenyl)-2-thiophenecarboxamide CAS No. 251097-10-6

3-[(4-chlorobenzyl)sulfonyl]-N-(4-chlorophenyl)-2-thiophenecarboxamide

Cat. No.: B2648036
CAS No.: 251097-10-6
M. Wt: 426.33
InChI Key: KBGSKFKJFBKJGI-UHFFFAOYSA-N
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Description

3-[(4-Chlorobenzyl)sulfonyl]-N-(4-chlorophenyl)-2-thiophenecarboxamide (CAS 251097-10-6) is a synthetic thiophene-carboxamide derivative of significant interest in medicinal chemistry and pharmacological research. This high-purity compound, with a molecular formula of C18H13Cl2NO3S2 and a molecular weight of 426.34 g/mol, is readily available for scientific investigation . Thiophene-based compounds analogous to this structure are actively explored in early-stage research for their potential biological activities. Patents indicate that related molecular scaffolds have been investigated for cytotoxic and antineoplastic properties, making them valuable tools for studying cell proliferation and novel therapeutic pathways . Furthermore, substituted thiophenecarboxamides represent a promising class of compounds for antibacterial research, offering a core structure for developing new agents against resistant pathogens . This product is supplied by verified chemical suppliers such as Amadis Chemical Company, ensuring consistent quality for the research community . This chemical is intended For Research Use Only and is strictly not for diagnostic, therapeutic, or personal use. Researchers are advised to consult the relevant safety data sheets (SDS) prior to handling.

Properties

IUPAC Name

N-(4-chlorophenyl)-3-[(4-chlorophenyl)methylsulfonyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl2NO3S2/c19-13-3-1-12(2-4-13)11-26(23,24)16-9-10-25-17(16)18(22)21-15-7-5-14(20)6-8-15/h1-10H,11H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBGSKFKJFBKJGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CS(=O)(=O)C2=C(SC=C2)C(=O)NC3=CC=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl2NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-chlorobenzyl)sulfonyl]-N-(4-chlorophenyl)-2-thiophenecarboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the sulfonyl group: This step involves the sulfonylation of the thiophene ring using reagents such as sulfonyl chlorides in the presence of a base.

    Attachment of the chlorobenzyl group: This can be done through a nucleophilic substitution reaction, where the thiophene ring is reacted with a chlorobenzyl halide.

    Formation of the carboxamide group: This is typically achieved through the reaction of the intermediate with an amine, followed by acylation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-[(4-chlorobenzyl)sulfonyl]-N-(4-chlorophenyl)-2-thiophenecarboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonyl group can be reduced to a sulfide under appropriate conditions.

    Substitution: The chlorinated phenyl groups can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(4-chlorobenzyl)sulfonyl]-N-(4-chlorophenyl)-2-thiophenecarboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used to study the interactions of sulfonyl-containing compounds with biological macromolecules.

Mechanism of Action

The mechanism of action of 3-[(4-chlorobenzyl)sulfonyl]-N-(4-chlorophenyl)-2-thiophenecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of their activity. The chlorinated phenyl groups can enhance the compound’s binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Structural Analogues with Varying Aromatic Substituents
Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Differences
3-[(4-Chlorobenzyl)sulfonyl]-N-(4-methylphenyl)-2-thiophenecarboxamide C₁₉H₁₆ClNO₃S₂ 405.91 4-Methylphenyl instead of 4-chlorophenyl
N-(4-Chlorophenyl)-3-[(3,4-dichlorobenzyl)sulfanyl]-2-thiophenecarboxamide C₁₈H₁₂Cl₃NOS₂ 428.78 3,4-Dichlorobenzylsulfanyl group
3-[(2,4-Dichlorobenzyl)sulfonyl]-N-[4-(trifluoromethoxy)phenyl]-2-thiophenecarboxamide C₁₉H₁₂Cl₂F₃NO₄S₂ 518.33 2,4-Dichlorobenzylsulfonyl and trifluoromethoxy

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : Replacement of 4-chlorophenyl with 4-methylphenyl () reduces molecular weight (405.91 vs. 426.34) and increases lipophilicity (logP estimated to rise by ~0.5 units). This substitution may enhance membrane permeability but reduce target affinity in polar environments .
  • Trifluoromethoxy Modification : The trifluoromethoxy group in introduces strong electron-withdrawing effects, which may stabilize the molecule against metabolic oxidation and enhance bioavailability .
Sulfonamide/Sulfonylurea Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Functional Group Differences
3-[(4-Chlorobenzyl)sulfonyl]-N-(4-chlorophenyl)-2-hydroxy-2-methylpropanamide C₁₇H₁₇Cl₂NO₄S 402.29 Hydroxy-methylpropanamide backbone
3-Chloro-N-[4-(4-morpholinylsulfonyl)phenyl]-1-benzothiophene-2-carboxamide C₂₀H₁₆ClN₂O₄S₂ 455.94 Benzothiophene core and morpholine sulfonyl

Key Observations :

  • Backbone Flexibility : The hydroxy-methylpropanamide derivative () replaces the rigid thiophene with a flexible aliphatic chain, reducing planarity but improving solubility in aqueous media (logP ~2.5 vs. ~3.8 for the parent compound) .
  • Morpholine Sulfonyl Group : ’s compound incorporates a morpholine ring, which increases polarity (due to the oxygen and nitrogen atoms) and may enhance interactions with kinase ATP-binding sites .

Biological Activity

3-[(4-Chlorobenzyl)sulfonyl]-N-(4-chlorophenyl)-2-thiophenecarboxamide is a compound with significant potential in pharmacological applications due to its unique chemical structure and biological properties. This article reviews the biological activity of this compound, focusing on its antibacterial, enzyme inhibitory, and anticancer activities, supported by relevant studies and data.

  • Molecular Formula : C18H13Cl2NO3S2
  • Molecular Weight : 426.34 g/mol
  • CAS Number : 251097-10-6

1. Antibacterial Activity

Recent studies have shown that compounds containing sulfonyl and thiophene groups exhibit notable antibacterial properties. For instance, a study evaluating synthesized compounds similar to this compound demonstrated moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .

Bacterial StrainActivity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Other strains testedWeak to Moderate

2. Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. The results indicated strong inhibitory activity against urease, which is crucial for various physiological processes and pathogenic mechanisms .

EnzymeInhibition Activity
AcetylcholinesteraseStrong
UreaseStrong

3. Anticancer Activity

The anticancer potential of thiophene derivatives has been explored in several studies. The compound's structure suggests it may interact with cellular pathways involved in cancer progression. Research indicates that similar compounds have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cell lines .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Enzyme Binding : The sulfonyl group enhances binding affinity to enzymes like AChE, leading to effective inhibition.
  • Antibacterial Mechanism : The presence of the thiophene ring contributes to disrupting bacterial cell wall synthesis or function.

Case Studies

Several case studies have highlighted the effectiveness of compounds similar to this compound:

  • Study on Antibacterial Efficacy : A study conducted on synthesized thiophene derivatives showed that compounds with similar functional groups had significant antibacterial effects against both Gram-positive and Gram-negative bacteria .
  • Evaluation of Enzyme Inhibitors : Another research focused on the enzyme inhibition properties of sulfonamide derivatives indicated that these compounds could serve as potential therapeutic agents for conditions requiring AChE inhibition .

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